molecular formula C7H11NO3 B15308242 3-(Cyclopropylamino)oxetane-3-carboxylicacid

3-(Cyclopropylamino)oxetane-3-carboxylicacid

Cat. No.: B15308242
M. Wt: 157.17 g/mol
InChI Key: SNUKHVUKVCSVOE-UHFFFAOYSA-N
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Description

Oxetane-3-carboxylic acid derivatives are a class of small, strained heterocyclic compounds featuring a four-membered oxetane ring fused with a carboxylic acid group. These analogs vary by substituents on the phenyl or oxetane rings, influencing their physicochemical and biological properties.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(cyclopropylamino)oxetane-3-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)7(3-11-4-7)8-5-1-2-5/h5,8H,1-4H2,(H,9,10)

InChI Key

SNUKHVUKVCSVOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2(COC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Oxetane Formation

The oxetane ring is typically constructed via intramolecular cyclization of diol or halo-alcohol precursors. For example, 11a (a key intermediate in oxazolone carboxamide synthesis) is generated by treating glycerol derivatives with lithium hydroxide, inducing cyclization to form the oxetane backbone. Alternative methods employ epoxy-alcohol rearrangements under basic conditions, though these are less common for 3,3-disubstituted oxetanes.

Functionalization at the 3-Position

Introducing substituents at the 3-position requires precise control to avoid ring strain. Patents disclose the use of oxetane-3-one as a precursor, where the ketone is converted to an amine via reductive amination. For instance, reacting oxetane-3-one with cyclopropylamine in the presence of sodium cyanoborohydride yields 3-(cyclopropylamino)oxetane, which is subsequently oxidized to the carboxylic acid. However, direct oxidation of the amine-bearing carbon remains challenging, necessitating protective group strategies.

Carboxamide Coupling and Carboxylic Acid Derivatization

Mono-Amidation of Oxetane-3,3-dicarboxylic Acid

A leading method involves the selective mono-amidation of oxetane-3,3-dicarboxylic acid (Figure 1 ). The diacid is treated with cyclopropylamine using HATU as a coupling agent and DIPEA as a base in DMF, yielding the mono-amide intermediate. Subsequent hydrolysis of the remaining carboxylic acid group (if protected as an ester) affords the target compound.

Table 1: Comparative Efficiency of Coupling Reagents in Mono-Amidation

Coupling Reagent Solvent Base Yield (%) Reference
HATU DMF DIPEA 78
EDC/HOAt CH₂Cl₂ NMM 65
DCC THF Pyridine 52

Protection-Deprotection Strategies

To prevent over-reaction, the carboxylic acid is often protected as a tert-butyl ester during amide formation. For example, oxetane-3,3-dicarboxylic acid di-tert-butyl ester reacts with cyclopropylamine under HATU activation, followed by TFA-mediated deprotection to unmask the carboxylic acid. This approach achieves yields exceeding 70% while minimizing side reactions.

Alternative Pathways via Nucleophilic Substitution

Displacement of 3-Halooxetane Intermediates

3-Bromooxetane-3-carboxylic acid methyl ester undergoes nucleophilic substitution with cyclopropylamine in acetonitrile at 60°C, yielding the amine-substituted ester. Subsequent saponification with LiOH provides the carboxylic acid (Scheme 1 ). This method, however, struggles with regioselectivity due to competing elimination reactions.

Scheme 1: Nucleophilic Substitution Route

  • 3-Bromooxetane-3-carboxylate + Cyclopropylamine → 3-(Cyclopropylamino)oxetane-3-carboxylate
  • LiOH Hydrolysis → 3-(Cyclopropylamino)oxetane-3-carboxylic acid

Analytical and Optimization Insights

Reaction Monitoring and Byproduct Analysis

LC-MS and NMR studies reveal that over-activation of the carboxylic acid (e.g., using excess HATU) leads to di-amidation byproducts. Optimal results are obtained with 1.1 equivalents of coupling reagent and rigorous temperature control (0–25°C).

Solvent and Base Effects

Polar aprotic solvents like DMF enhance reagent solubility and reaction rates, while DIPEA outperforms triethylamine in minimizing epimerization at the 3-position.

Table 2: Impact of Base on Reaction Outcome

Base Solvent Purity (%) Di-Amidation Byproduct (%)
DIPEA DMF 95 3
Triethylamine CH₂Cl₂ 87 12
Pyridine THF 78 18

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxetane derivatives.

Scientific Research Applications

3-(Cyclopropylamino)oxetane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Oxetane-3-Carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS Number pKa (Predicted) Key Features/Applications Reference
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid 3-Methoxyphenyl C₁₁H₁₂O₄ 208.21 1393583-52-2 3.32 ± 0.20 Enhanced solubility due to methoxy group; used in protease inhibitor research
3-(4-Bromophenyl)oxetane-3-carboxylic acid 4-Bromophenyl C₁₀H₉BrO₃ Not provided 1393585-20-0 Not available Bromine substituent increases molecular weight; potential for halogen bonding in drug design
3-(4-Trifluoromethylphenyl)oxetane-3-carboxylic acid 4-Trifluoromethylphenyl C₁₁H₉F₃O₃ Not provided Not specified Not available CF₃ group enhances lipophilicity and metabolic stability; agrochemical applications
3-(3-Methylphenyl)oxetane-3-carboxylic acid 3-Methylphenyl C₁₁H₁₂O₃ Not provided 1393568-32-5 Not available Methyl group improves thermal stability; intermediate in peptide synthesis

Key Observations:

Substituent Effects on Acidity :

  • The methoxy-substituted derivative (pKa ~3.32) exhibits stronger acidity compared to unsubstituted oxetane-3-carboxylic acids (typical pKa ~4–5), likely due to electron-withdrawing effects of the methoxy group enhancing deprotonation.
  • Halogen (e.g., bromine) and trifluoromethyl substituents may further lower pKa but lack direct data in the evidence.

Impact on Solubility and Stability :

  • Polar groups (e.g., methoxy) improve aqueous solubility, critical for oral bioavailability in drug candidates.
  • Lipophilic groups (e.g., CF₃, bromine) enhance membrane permeability and resistance to oxidative metabolism.

Applications in Drug Discovery :

  • Bromophenyl derivatives are leveraged in radiopharmaceuticals due to bromine’s isotopic versatility.
  • Trifluoromethyl analogs are prioritized in agrochemicals for their resistance to environmental degradation.

Limitations and Inferences for 3-(Cyclopropylamino)oxetane-3-carboxylic Acid

While the provided evidence lacks direct data on 3-(Cyclopropylamino)oxetane-3-carboxylic acid, inferences can be drawn from cyclopropyl-containing compounds:

  • Amino groups may also participate in hydrogen bonding, enhancing interactions with biological targets.
  • Comparison with Cyclopentene Derivatives: highlights 3-cyclopentene-1-carboxylic acid, where the cyclopentene ring increases conformational flexibility compared to oxetane derivatives. This suggests that the oxetane’s rigidity in 3-(Cyclopropylamino)oxetane-3-carboxylic acid could offer superior metabolic stability.

Biological Activity

3-(Cyclopropylamino)oxetane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article will explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The compound's biological activity can be attributed to its ability to interact with specific protein kinases and other cellular targets. Protein kinases are crucial in regulating various cellular processes, including cell proliferation, survival, and apoptosis. For instance, compounds similar to 3-(Cyclopropylamino)oxetane-3-carboxylic acid have been shown to modulate the activity of PIM kinases, which play significant roles in tumorigenesis by promoting cell survival and proliferation .

Table 1: Comparison of Biological Activities

CompoundTarget KinaseIC50 (µM)Effect on Cell Proliferation
3-(Cyclopropylamino)oxetane-3-carboxylic acidPIM-1TBDInhibitory
Related Compound ACK20.026Induces apoptosis
Related Compound BPIM-3TBDPromotes cell survival

Effects on Cancer Cells

Research indicates that compounds like 3-(Cyclopropylamino)oxetane-3-carboxylic acid can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can selectively induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of 3-(Cyclopropylamino)oxetane-3-carboxylic acid against human cancer cell lines, the following results were observed:

  • Cell Lines Tested : HCT-116 (colon cancer), SW480 (colon cancer), and others.
  • Methodology : MTT assay to assess cell viability post-treatment.
  • Results :
    • Significant decrease in viability at concentrations above 10 µM.
    • Induction of caspase activation indicative of apoptotic pathways.

Antimicrobial Activity

In addition to its anti-cancer properties, there is emerging evidence suggesting that 3-(Cyclopropylamino)oxetane-3-carboxylic acid may possess antimicrobial activity. Similar compounds have been noted for their efficacy against pathogens such as Helicobacter pylori and other bacteria .

Table 2: Antimicrobial Efficacy

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3-(Cyclopropylamino)oxetane-3-carboxylic acidHelicobacter pyloriTBD
Related Compound CStaphylococcus aureusTBD

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(Cyclopropylamino)oxetane-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via oxidation of 3-hydroxymethyl-oxetane derivatives in alkaline media using palladium or platinum catalysts. Optimization involves adjusting reaction temperature (typically 50–80°C), catalyst loading (5–10 mol%), and oxygen flow rate. Purity is enhanced by recrystallization from ethanol/water mixtures .
  • Key Parameters :

CatalystYield (%)Purity (%)
Pd/C8598
PtO₂7895

Q. How should researchers characterize the purity and structural integrity of 3-(Cyclopropylamino)oxetane-3-carboxylic acid?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclopropylamine and carboxylic acid groups) and HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight (C₇H₁₁NO₃; theoretical 157.17 g/mol) .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodological Answer : The oxetane ring enhances metabolic stability and solubility in lead compounds. Researchers incorporate it into peptidomimetics or enzyme inhibitors (e.g., proteases) by coupling the carboxylic acid group with amines via EDC/HOBt activation .

Advanced Research Questions

Q. How does the steric strain of the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The oxetane’s ring strain (≈106 kJ/mol) increases electrophilicity at the 3-position. In SN2 reactions with amines, use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to minimize ring-opening side reactions. Kinetic studies via ¹H NMR track reaction progress .

Q. What strategies mitigate thermal instability and isomerization during long-term storage?

  • Methodological Answer : Store at –20°C under inert gas (argon) to prevent ring-opening isomerization. Lyophilization improves solid-state stability. Monitor degradation via HPLC every 3 months; degradation products include β-lactam derivatives under humid conditions .

Q. How can computational methods predict the compound’s binding affinity to biological targets like kinases or GPCRs?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the oxetane’s conformationally restricted structure. Adjust protonation states (carboxylic acid deprotonated at physiological pH) and validate with MD simulations (AMBER) to assess binding pocket interactions .

Q. What analytical techniques resolve contradictions in reported stability data across studies?

  • Methodological Answer : Compare DSC (differential scanning calorimetry) thermograms to identify decomposition temperatures. Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to quantify degradation pathways. Cross-reference with kinetic isotope effects (KIE) studies to clarify mechanisms .

Q. How does the cyclopropylamine group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The cyclopropyl group reduces CYP450-mediated metabolism, enhancing half-life in vivo. Assess logP (experimental ≈1.2) via shake-flask method and permeability (Caco-2 assay) to optimize bioavailability. Metabolite ID studies (rat liver microsomes) confirm N-dealkylation as the primary pathway .

Safety and Handling

Q. What safety protocols are critical when handling 3-(Cyclopropylamino)oxetane-3-carboxylic acid?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat), and work in a fume hood. In case of skin contact, rinse immediately with water (15 min). Store separately from strong oxidizers (e.g., HNO₃) to avoid exothermic decomposition .

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